molecular formula C10H11FO2 B14337126 1-Fluoro-1-(4-methoxyphenyl)propan-2-one CAS No. 96920-90-0

1-Fluoro-1-(4-methoxyphenyl)propan-2-one

Katalognummer: B14337126
CAS-Nummer: 96920-90-0
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: AAUVTDFCHAFEND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-1-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a methoxy group at the para position and a fluorine atom at the alpha position of the propanone chain

Vorbereitungsmethoden

The synthesis of 1-Fluoro-1-(4-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the fluorination of 1-(4-methoxyphenyl)propan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve efficient production.

Analyse Chemischer Reaktionen

1-Fluoro-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Wissenschaftliche Forschungsanwendungen

1-Fluoro-1-(4-methoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies to understand enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research explores its potential as a precursor for developing new therapeutic agents, particularly in the field of oncology and neurology.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 1-Fluoro-1-(4-methoxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, altering their activity. This can lead to changes in metabolic pathways or signal transduction processes, making the compound valuable for studying biochemical mechanisms .

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-1-(4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and potential for specific applications in research and industry.

Eigenschaften

CAS-Nummer

96920-90-0

Molekularformel

C10H11FO2

Molekulargewicht

182.19 g/mol

IUPAC-Name

1-fluoro-1-(4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11FO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3

InChI-Schlüssel

AAUVTDFCHAFEND-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC=C(C=C1)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.